

# An In-depth Technical Guide to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

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## Compound of Interest

Compound Name: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the heterocyclic compound **5-(4-Bromophenyl)-1-methyl-1H-pyrazole**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

## Core Molecular Data

The fundamental molecular and chemical identification data for **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** are summarized in the table below. This information is critical for experimental design, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrN <sub>2</sub>
Molecular Weight	237.10 g/mol
CAS Number	73387-52-7
IUPAC Name	5-(4-bromophenyl)-1-methyl-1H-pyrazole
Canonical SMILES	CN1N=CC=C1C2=CC=C(Br)C=C2
InChI Key	CVCDEENQBMSJCX-UHFFFAOYSA-N

## Experimental Protocols: Synthesis of 1,5-Disubstituted Pyrazoles

While a specific, detailed experimental protocol for the synthesis of **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** is not readily available in the cited literature, a general and widely adopted method for the synthesis of 1,5-disubstituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.<sup>[1][2]</sup> This approach, a variation of the Knorr pyrazole synthesis, offers a reliable route to the pyrazole core.<sup>[3]</sup>

General Procedure for the Synthesis of 1,5-Disubstituted Pyrazoles:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl precursor (1 equivalent) dissolved in a suitable solvent such as ethanol or acetic acid.
- **Addition of Hydrazine:** Add methylhydrazine (1 equivalent) to the solution. The reaction can be catalyzed by the addition of a catalytic amount of acid.
- **Reaction Conditions:** The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired 1,5-disubstituted pyrazole.

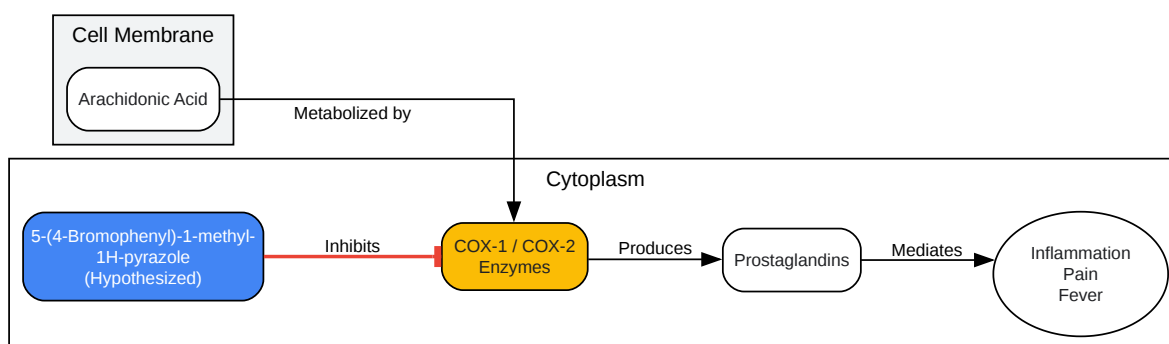
The regioselectivity of the reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.<sup>[1][4]</sup>

## Potential Biological Activity and Signaling Pathway

Specific biological data or the elucidation of a signaling pathway for **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** has not been found in the reviewed literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active

compounds.[5][6] A prominent example is the class of 1,5-diarylpyrazoles, which includes the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib.[7][8] These compounds exert their anti-inflammatory effects by blocking the synthesis of prostaglandins.

The diagram below illustrates the generalized mechanism of action for pyrazole-based COX inhibitors.



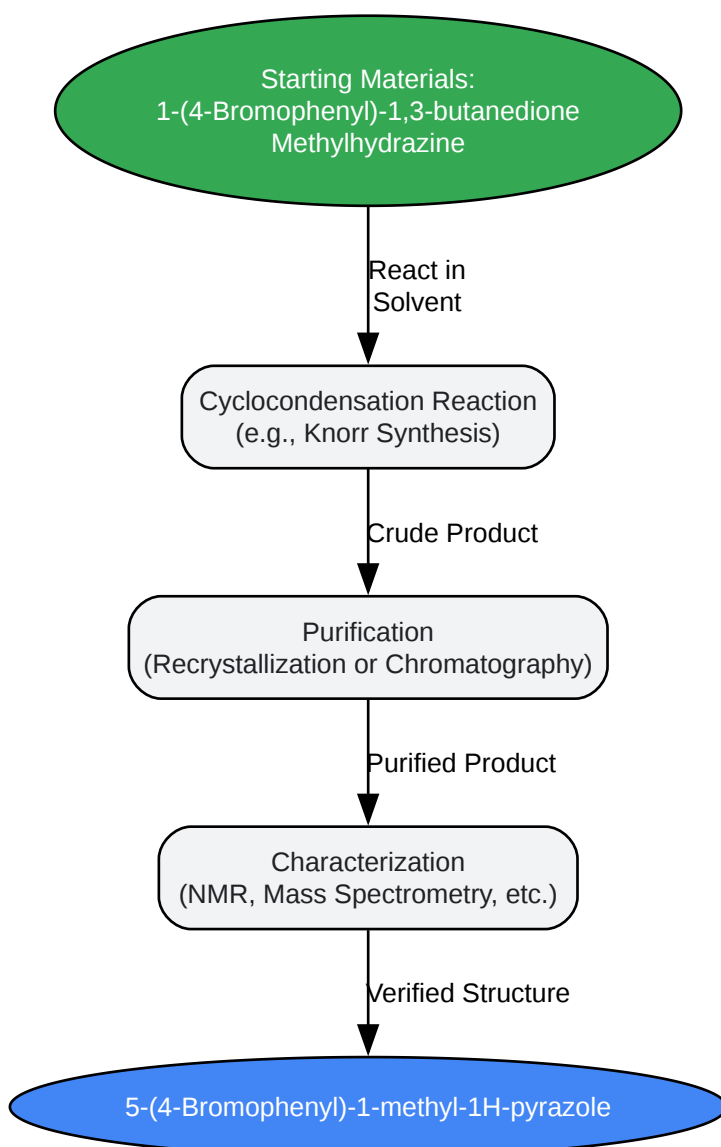
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#### Hypothesized COX Inhibition Pathway

This diagram illustrates that pyrazole compounds can potentially inhibit the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

## Logical Workflow for Synthesis

The synthesis of **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** can be logically approached through a cyclocondensation reaction, a cornerstone of pyrazole synthesis. The following diagram outlines a plausible synthetic workflow.



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### General Synthesis Workflow

This workflow begins with commercially available or readily synthesized starting materials, proceeds through the key cyclocondensation step, followed by purification and analytical verification to yield the final product.

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